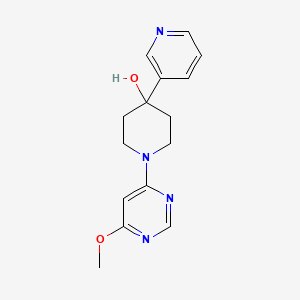![molecular formula C21H24N4O2 B4253905 2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B4253905.png)
2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine
Overview
Description
2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine is a chemical compound that has garnered significant attention in the scientific research community. It is a synthetic compound that has been synthesized through various methods and has been found to have a variety of potential applications.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine can have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in the brain (which are associated with Alzheimer's disease), and modulate the activity of certain enzymes and proteins in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine in lab experiments is that it is a synthetic compound, which means that its properties and effects can be precisely controlled and studied. However, one of the limitations is that it may not accurately reflect the effects of natural compounds or drugs in the body.
Future Directions
There are many potential future directions for research on 2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine. Some possible areas of study include:
1. Further investigation of its potential therapeutic applications for cancer, Alzheimer's disease, and other neurodegenerative disorders.
2. Exploration of its mechanism of action and how it interacts with specific enzymes and proteins in the body.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential as a tool for studying the function of certain proteins and enzymes in the body.
5. Study of its potential side effects and toxicity in humans and animals.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine is a synthetic compound that has potential applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of active research. Further investigation of this compound could lead to the development of new therapies and a better understanding of the function of certain proteins and enzymes in the body.
Scientific Research Applications
2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine has been found to have potential applications in various scientific research fields. It has been studied as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated as a tool for studying the function of certain proteins and enzymes in the body.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-26-19-7-5-17(6-8-19)14-20-16-24(12-13-27-20)15-18-4-2-11-25(18)21-22-9-3-10-23-21/h2-11,20H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYDDKYSYMIFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CC3=CC=CN3C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4253826.png)


![5-(1H-indol-1-ylmethyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4253841.png)

![(1-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4253852.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4253854.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B4253859.png)
![5-(acetylamino)-2-chloro-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}benzamide](/img/structure/B4253860.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide](/img/structure/B4253868.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-fluorobenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B4253885.png)
![N-(3-cyanophenyl)-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B4253907.png)
![4-benzyl-3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253914.png)
![N-benzyl-6-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B4253916.png)